molecular formula C6H7N3O2 B8740793 5-Methoxypyrazine-2-carboxamide

5-Methoxypyrazine-2-carboxamide

Cat. No.: B8740793
M. Wt: 153.14 g/mol
InChI Key: HRHNVVBCKXBGOT-UHFFFAOYSA-N
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Description

5-Methoxypyrazine-2-carboxamide (CAS 19222-85-6) is a chemical compound based on the pyrazine heterocycle, which is a significant pharmacophore in medicinal chemistry . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Recent research has highlighted its value in antitubercular drug discovery. Derivatives synthesized from the this compound nucleus have demonstrated impressive activity against M. tuberculosis H37RV, with some showing superior efficacy compared to the standard drug pyrazinamide . Beyond its antitubercular potential, pyrazine carboxamides as a class are investigated for their role as elicitors in plant biotechnology. Specific synthetic pyrazine-2-carboxamide derivatives have been shown to effectively stimulate the production of valuable secondary metabolites in plant cell cultures, such as flavonolignans and flavonoids, which possess antioxidant and hepatoprotective activities . The pyrazine core structure is known for good membrane permeability and aqueous solubility, making it a favorable scaffold in drug design . Researchers can utilize this compound to explore its multifaceted applications in pharmaceutical development and plant science. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5-methoxypyrazine-2-carboxamide

InChI

InChI=1S/C6H7N3O2/c1-11-5-3-8-4(2-9-5)6(7)10/h2-3H,1H3,(H2,7,10)

InChI Key

HRHNVVBCKXBGOT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Bioactivity : Chlorine and tert-butyl groups enhance antimycobacterial and antifungal activities, likely by increasing lipophilicity and membrane permeability . Methoxy groups improve CNS penetration but may reduce potency against peripheral targets .
  • Synthetic Accessibility : Methoxy derivatives (e.g., this compound) are synthesized in moderate-to-high yields (27–94%) via TFA-mediated deprotection , whereas chloro derivatives require harsher conditions (e.g., acyl chloride formation) with yields ranging from 18% to 89% .

Physicochemical Properties

Property This compound 5-Chloro Analogs 5-Methyl Analogs
Lipophilicity (LogP) Moderate (predicted ~1.2) High (~2.5) Low (~0.8)
Aqueous Solubility Moderate (DMF-soluble) Low High
Thermal Stability Stable up to 200°C Decomposes >150°C Stable up to 180°C

Sources :

  • Methoxy derivatives exhibit balanced lipophilicity for CNS penetration .
  • Chloro analogs’ low solubility necessitates formulation with organic solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxypyrazine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sequential functionalization of pyrazine precursors. A common approach involves:

Chlorination and cyanation : Reacting 3-hydroxypyrazin-2-carboxamide with phosphorus oxychloride (POCl₃) to replace hydroxyl with chlorine, followed by dehydration to form a nitrile intermediate .

Methoxylation : Substitution of chlorine with methoxy groups using sodium methoxide (NaOMe) under reflux .

Hydrolysis and Hofmann rearrangement : Base-mediated hydrolysis of the nitrile to a carboxamide, followed by hypochlorite treatment to yield the final product .

  • Critical Parameters : Temperature (>100°C for POCl₃ reactions), inert atmosphere (to prevent oxidation), and stoichiometric control of NaOMe to avoid over-alkylation.

Q. How can analytical techniques distinguish this compound from structurally similar pyrazine derivatives?

  • Key Techniques :

  • IR Spectroscopy : Carboxamide C=O stretching (~1680 cm⁻¹) and N-H bending (~1600 cm⁻¹) confirm the amide group .
  • NMR : Methoxy protons appear as a singlet (~δ 3.9 ppm in CDCl₃), while pyrazine ring protons exhibit coupling patterns (e.g., J = 2–3 Hz for adjacent N atoms) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 168.06 (C₇H₈N₃O₂) and fragmentation peaks (e.g., loss of CO or CH₃O) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Discrepancies in antimycobacterial activity (e.g., MIC values ranging from 1–50 µg/mL) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) at the pyrazine 5-position enhance membrane permeability .
  • Assay variability : Differences in bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates) and culture media (e.g., Middlebrook 7H9 vs. Löwenstein-Jensen) .
    • Resolution : Standardize testing protocols (CLSI guidelines) and use structure-activity relationship (SAR) models to isolate critical substituents .

Q. How do metal coordination complexes of this compound enhance catalytic or therapeutic properties?

  • Coordination Chemistry : The carboxamide and pyrazine N atoms act as bidentate ligands for Ru(II) or Mn(II), forming octahedral complexes with improved stability and redox activity .
  • Applications :

  • Catalysis : Ru complexes catalyze C-H bond activation in cross-coupling reactions (TOF up to 500 h⁻¹) .
  • Anticancer activity : Mn complexes induce ROS generation in HeLa cells (IC₅₀ = 8 µM) via mitochondrial disruption .
    • Synthesis : React this compound with [RuCl₂(p-cymene)]₂ in ethanol under nitrogen .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (~0.8), solubility (-2.1 LogS), and blood-brain barrier permeability (low) .
  • Docking Studies : AutoDock Vina models interactions with mycobacterial enoyl-ACP reductase (binding energy: -9.2 kcal/mol) .
    • Validation : Compare predictions with experimental data (e.g., HPLC-measured logP) to refine force fields .

Methodological Challenges

Q. How can biocatalytic synthesis improve the sustainability of this compound production?

  • Whole-Cell Systems : Engineered E. coli expressing monooxygenases (e.g., P450BM3) hydroxylate 2,5-dimethylpyrazine to 5-methylpyrazine-2-carboxylic acid, a precursor for carboxamide synthesis .
  • Advantages :

  • Higher regioselectivity (>95%) compared to chemical methods .
  • Reduced waste (E-factor < 5 vs. >20 for traditional routes) .

Data Contradictions and Resolution

Q. Why do spectral data for this compound vary across studies?

  • Root Causes :

  • Solvent effects : CDCl₃ vs. DMSO-d₶ shifts NMR peaks (e.g., methoxy group δ shifts by 0.2 ppm) .
  • Crystallinity : Amorphous vs. crystalline forms alter IR peak intensities .
    • Best Practices : Report solvent, temperature, and crystallinity in spectral data .

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